![molecular formula C20H24N2O3 B5842388 N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5842388.png)

N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

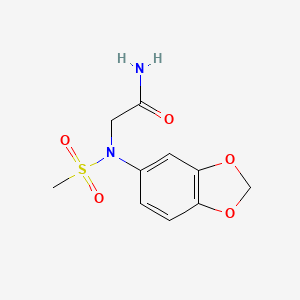

“N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide” is an aromatic amide . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the nitrogen atom is also linked to a phenyl group and a butanamide group. The compound also contains a 2,4-dimethylphenoxy group, which is an ether group attached to a phenyl ring with two methyl groups at the 2nd and 4th positions.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 2-aminophenylbutanamide) with the corresponding acid chloride (in this case, 2-(2,4-dimethylphenoxy)acetyl chloride) . This is a common method for forming amide bonds.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, along with an aromatic ring and an ether group . The presence of these groups would likely confer certain physical and chemical properties to the compound, such as polarity and potential sites for further chemical reactions.Chemical Reactions Analysis

As an amide, this compound could potentially undergo a number of chemical reactions . For example, it could be hydrolyzed to form an amine and a carboxylic acid. The ether group could potentially be cleaved under acidic conditions. The aromatic ring could also undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility in different solvents. The aromatic ring could contribute to the compound’s stability and could also affect its reactivity.Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide: is a compound that can be utilized in the design and synthesis of new pharmaceutical drugs. Its structure allows for modifications that can lead to the development of novel therapeutic agents. The benzylic position in its chemical structure is particularly reactive, allowing for substitutions that can alter pharmacological properties .

Agricultural Research: Pesticide Development

In agricultural research, this compound’s derivatives could be explored for their potential use as pesticides. The structural flexibility and reactivity at the benzylic position make it a candidate for creating compounds that could act as selective herbicides or insecticides, potentially contributing to crop protection strategies.

Analytical Chemistry: Chromatography Standards

This compound could serve as a standard or reference material in chromatographic analysis due to its unique chemical signature. It can help in calibrating instruments or in the development of new analytical methods for detecting similar organic compounds in various samples .

Biochemistry: Enzyme Inhibition Studies

The compound may be used in biochemical studies as a potential enzyme inhibitor. By interacting with specific enzymes, it can help in understanding the mechanism of action of those enzymes and in the development of enzyme-based assays .

Environmental Science: Pollutant Degradation

Research into the environmental degradation of pollutants may benefit from the study of this compound. Its chemical structure could be used to model the breakdown of similar compounds in the environment, aiding in the development of bioremediation techniques .

Industrial Applications: Chemical Intermediate

In the industrial sector, N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide can act as a chemical intermediate in the synthesis of more complex molecules. Its reactive benzylic position makes it a versatile building block for the production of various industrial chemicals .

Mechanism of Action

Target of Action

The primary target of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is the HIV-I protease . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral polyprotein into individual functional proteins. Inhibiting this enzyme prevents the maturation of the virus, thus halting its replication.

Mode of Action

N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide acts as a competitive inhibitor of the HIV-I protease . It mimics the natural substrate of the enzyme, binding to its active site and preventing the normal substrate from doing so. This results in the inhibition of the enzyme’s activity, thereby blocking the cleavage of the viral polyprotein and the subsequent maturation of the virus.

Pharmacokinetics

The pharmacokinetic properties of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide are significantly improved when used in combination with ritonavir . Ritonavir inhibits the P450 isoenzyme CYP3A4 and the human liver microsomal metabolism of the compound, thereby amplifying its plasma levels . The compound has a high protein binding rate of 98-99% , and its biological half-life ranges from 5-6 to 12-17 hours .

Result of Action

The result of the action of N-(2-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide is a significant reduction in the plasma HIV RNA level and an increase in the CD4+ T-cell counts in AIDS patients . This leads to a slowdown in the progression of the disease and an improvement in the patient’s immune function.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[[2-(2,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-4-7-19(23)21-16-8-5-6-9-17(16)22-20(24)13-25-18-11-10-14(2)12-15(18)3/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCAMKXOJMGPJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)

![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)

![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)

![1-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5842352.png)

![2-[(3-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5842354.png)

![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)

![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)